molecular formula C15H19N3O B2620724 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine CAS No. 1154260-99-7

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine

Cat. No. B2620724
CAS RN: 1154260-99-7
M. Wt: 257.337
InChI Key: AOWMISIZPXLQGG-UHFFFAOYSA-N
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Description

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a piperidine derivative with an oxazole ring attached to a phenyl group. It has been synthesized using various methods, including the reductive amination of 4-piperidone and 2-phenyl-4-chlorooxazole.

Mechanism of Action

The mechanism of action of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist. This compound has been shown to bind to the D2 receptor with high affinity, which leads to the inhibition of dopamine signaling. This mechanism of action has been explored in various studies to understand the role of dopamine receptors in the brain and the potential therapeutic benefits of dopamine receptor antagonists.
Biochemical and Physiological Effects:
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the binding of dopamine to the D2 receptor, which leads to the inhibition of dopamine signaling. In vivo studies have shown that this compound can affect locomotor activity, body temperature, and other physiological parameters. These effects have been explored in various studies to understand the role of dopamine receptors in the brain and the potential therapeutic benefits of dopamine receptor antagonists.

Advantages and Limitations for Lab Experiments

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine has several advantages for lab experiments. It is relatively easy to synthesize and has high purity, which makes it suitable for various research applications. This compound has also been extensively studied, which provides a wealth of information on its properties and potential applications. However, there are also limitations to using this compound in lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine. One potential direction is to explore its potential therapeutic applications in various diseases, including Parkinson's disease and schizophrenia. Another direction is to investigate its mechanism of action in more detail to gain a better understanding of its effects on dopamine signaling. Additionally, this compound could be used as a lead compound to develop new drugs with improved efficacy and fewer side effects. Finally, further optimization of the synthesis method could be explored to improve the efficiency of the process and increase yields of the compound.

Synthesis Methods

The synthesis of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine involves the reductive amination of 4-piperidone and 2-phenyl-4-chlorooxazole, which results in the formation of the desired compound. This method has been optimized to produce high yields of the compound with excellent purity. The use of different solvents, reducing agents, and reaction conditions have been explored to improve the efficiency of the synthesis process.

Scientific Research Applications

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine has been studied for its potential applications in various research fields, including neuroscience, medicinal chemistry, and drug discovery. In neuroscience, this compound has been used to study the role of dopamine receptors in the brain. In medicinal chemistry, it has been explored as a potential drug candidate for the treatment of various diseases, including Parkinson's disease and schizophrenia. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.

properties

IUPAC Name

1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c16-13-6-8-18(9-7-13)10-14-11-19-15(17-14)12-4-2-1-3-5-12/h1-5,11,13H,6-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWMISIZPXLQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=COC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine

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